An In-depth Technical Guide to the Mechanism of Action of MAK683, an Allosteric PRC2 Inhibitor
An In-depth Technical Guide to the Mechanism of Action of MAK683, an Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MAK683, a clinical-stage, first-in-class allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It details the molecular interactions, quantitative pharmacology, and key experimental methodologies used to characterize this novel epigenetic modulator.
The Polycomb Repressive Complex 2 (PRC2) and its Catalytic Cycle
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic regulation of gene expression, particularly during embryonic development[1][2]. Its dysregulation is frequently implicated in the pathogenesis of various cancers[2]. The core complex consists of three main subunits:
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Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit that methylates Histone H3 on Lysine 27 (H3K27)[1].
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Embryonic Ectoderm Development (EED): A regulatory subunit that is essential for the complex's enzymatic activity[1][3].
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Suppressor of Zeste 12 (SUZ12): A scaffold protein that stabilizes the complex.
PRC2's primary function is to catalyze the mono-, di-, and trimethylation of H3K27, with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally repressed chromatin[2][4]. The activity of PRC2 is maintained through a positive feedback loop. The EED subunit contains an aromatic "cage" that specifically recognizes and binds to existing H3K27me3 marks on chromatin[5][6]. This binding event induces a conformational change that allosterically activates the EZH2 subunit, enhancing its methyltransferase activity and propagating the H3K27me3 repressive signal to adjacent nucleosomes[3][5].
MAK683's Allosteric Mechanism of Action
Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, MAK683 employs a distinct, allosteric mechanism. It is a potent and selective inhibitor that directly targets the EED subunit[3][7].
The core mechanism of MAK683 involves the following steps:
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Binding to EED: MAK683 selectively binds to the aromatic cage of EED, the same pocket that recognizes H3K27me3[1][2][8].
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Conformational Change: This binding induces a conformational change in the EED protein[1][7].
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Disruption of Protein-Protein Interaction (PPI): The conformational change prevents the critical interaction between EED and the EZH2 catalytic subunit[1][7].
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Inhibition of PRC2 Activity: By disrupting the EED-EZH2 interaction, MAK683 prevents the H3K27me3-stimulated allosteric activation of PRC2[1][3]. This results in a loss of enzymatic function and a global decrease in H3K27 trimethylation, leading to altered gene expression and a reduction in tumor cell proliferation in PRC2-dependent cancers[1][3].
This mechanism allows MAK683 to be effective in contexts where direct EZH2 inhibitors may fail, such as in cancers with acquired resistance mutations in EZH2[5].
Quantitative Pharmacology of MAK683
MAK683 demonstrates high potency in both biochemical and cellular assays. Its inhibitory activity has been quantified across various preclinical models.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 9 nM | EED Inhibition Assay | [7] |
| Cellular H3K27me3 IC50 | 1.014 nM | HeLa Cells | [4] |
| Cellular GI50 | 3 - 9 nM | EZH2-mutant DLBCL Cell Lines | [5] |
Preclinical and Clinical Pharmacokinetics
MAK683 has been characterized in multiple preclinical species and in human clinical trials, demonstrating properties suitable for oral administration.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Preclinical Species (1-2 mg/kg) | Moderate to High | [9][10] |
| Plasma Protein Binding | Human | 87% (13% unbound) | [10] |
| Time to Peak Plasma Conc. (Tmax) | Human | ~1 - 4 hours | |
| Apparent Terminal Half-life | Human | 2.5 - 6.6 hours | [11] |
Key Experimental Protocols
Protocol 1: Cellular H3K27me3 Inhibition Assay
This protocol is designed to measure the potency of MAK683 in reducing H3K27me3 levels within a cellular context.
Methodology:
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Cell Culture: HeLa cells are cultured under standard conditions.
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Treatment: Cells are treated with a dose-response range of MAK683 for 72 hours.
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Protein Extraction: Following treatment, cells are lysed, and total protein is extracted and quantified.
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Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
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Immunodetection: The membrane is probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
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Quantification: The intensity of the H3K27me3 and total H3 bands is quantified using densitometry. The ratio of H3K27me3 to total H3 is calculated for each dose.
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Data Analysis: The data are fit to a dose-response curve to determine the IC50 value[4].
Protocol 2: Clinical Pharmacodynamic (PD) Assessment
This protocol was employed in the first-in-human trial (NCT02900651) to confirm the on-target activity of MAK683 in patients.
Methodology:
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Sample Collection: Paired patient samples, including peripheral blood and tumor biopsies, are collected at baseline (pre-treatment) and on-treatment (e.g., Day 15)[11][12].
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Blood Sample Processing: Peripheral blood monocytes (PBMCs) are isolated from blood samples.
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Biopsy Sample Processing: Tumor biopsy tissues are fixed and prepared for immunohistochemistry (IHC).
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Analysis of Blood Samples: H3K27me3 levels in PBMCs are quantified by measuring the ratio of H3K27me3 to total H3 using flow cytometry[11][12].
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Analysis of Biopsy Samples: H3K27me3 expression in tumor tissue is assessed by IHC and quantified using an H-score[11][12].
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Pharmacodynamic Endpoint: The change in H3K27me3 levels from baseline is calculated to determine the extent of target engagement and biological activity of MAK683 in patients[11].
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. MAK683 (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
